molecular formula C24H20N6O B10934324 N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934324
M. Wt: 408.5 g/mol
InChI Key: UQIFBEIJYPKHHW-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazolopyridine core, and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the Pyrazolopyridine Core: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyridine carboxylic acids, under controlled conditions.

    Coupling Reactions: The benzimidazole and pyrazolopyridine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazolopyridine core may also contribute to the compound’s biological activity by binding to specific proteins and disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-thiazol-2-amine
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
  • 2-substituted benzimidazole derivatives

Uniqueness

N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of a benzimidazole moiety and a pyrazolopyridine core, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C24H20N6O

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-(benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H20N6O/c1-29-23-19(13-26-29)18(12-21(28-23)15-6-7-15)24(31)27-16-8-10-17(11-9-16)30-14-25-20-4-2-3-5-22(20)30/h2-5,8-15H,6-7H2,1H3,(H,27,31)

InChI Key

UQIFBEIJYPKHHW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=NC6=CC=CC=C65

Origin of Product

United States

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